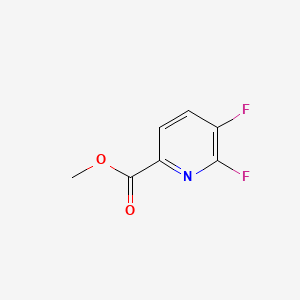

Methyl 5,6-difluoropicolinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5F2NO2 |

|---|---|

Molecular Weight |

173.12 g/mol |

IUPAC Name |

methyl 5,6-difluoropyridine-2-carboxylate |

InChI |

InChI=1S/C7H5F2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 |

InChI Key |

UMVVQVGSJWQXQG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5,6 Difluoropicolinate

Routes via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone for the synthesis of fluorinated pyridines. masterorganicchemistry.comresearchgate.net This pathway is particularly effective for aromatic systems that are electron-deficient, a characteristic enhanced by the nitrogen atom in the pyridine (B92270) ring and the presence of other electron-withdrawing groups. masterorganicchemistry.comjuniperpublishers.com The synthesis of methyl 5,6-difluoropicolinate often begins with a polychlorinated picolinate (B1231196) precursor, where chlorine atoms are displaced by fluoride (B91410) ions.

A common and practical strategy for synthesizing fluorinated picolinates involves the halogen exchange (HALEX) reaction on a polychlorinated pyridine ring. Starting materials such as methyl 4-amino-3,5,6-trichloropicolinate or its derivatives serve as robust precursors. google.comgoogle.com In this process, the chlorine atoms at the 5- and 6-positions are substituted by fluorine through an SNAr mechanism.

For instance, a protected precursor like methyl 3,5,6-trichloro-4-(1,3-dioxoisoindolin-2-yl)picolinate can be subjected to fluorination to yield the corresponding 5,6-difluoro derivative. google.comgoogle.com Similarly, the fluorination of ethyl 3,6-dichloropicolinate has been shown to produce ethyl 3,6-difluoropicolinate, although selectivity can be a challenge, sometimes resulting in a mixture with partially fluorinated products like ethyl 3-chloro-6-fluoropicolinate. umich.edu The reaction generally proceeds by attacking the electron-deficient aromatic ring with a nucleophilic fluoride source. nih.gov

Fluoride Sources: Commonly employed fluoride sources include alkali metal fluorides and quaternary ammonium (B1175870) fluorides.

Cesium Fluoride (CsF): Often the reagent of choice due to its high solubility in polar aprotic solvents and the relatively "naked" and highly reactive nature of the fluoride ion it provides. google.comgoogle.comgoogleapis.com

Potassium Fluoride (KF): A more cost-effective alternative, though its lower solubility can necessitate the use of phase-transfer catalysts or harsher reaction conditions.

Tetramethylammonium fluoride (TMAF): An anhydrous fluoride source that shows high reactivity, enabling reactions to proceed at room temperature in some cases. google.comgoogle.comumich.edu

Solvents: Polar aprotic solvents are essential for SNAr reactions as they solvate the cation of the fluoride salt while leaving the fluoride anion highly reactive.

Dimethyl Sulfoxide (DMSO): A highly effective solvent for reactions using CsF or KF, often used at elevated temperatures. google.comgoogle.comgoogleapis.com

Tetrahydrofuran (THF): Suitable for use with more soluble fluoride sources like TMAF, allowing for milder reaction conditions. google.com

Acetonitrile (CH₃CN): A promising solvent that can provide high yields of the fluorinated product with minimal side products. umich.edu Other nitrile solvents like benzonitrile (B105546) have also been explored. umich.edu

The interplay between the fluoride source and solvent is critical for optimizing the synthesis.

Table 1: Effect of Fluoride Source and Solvent on the Fluorination of Polychlorinated Picolinates

| Precursor | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Outcome | Reference |

|---|---|---|---|---|---|---|

| Methyl 3,5,6-trichloro-4-(1,3-dioxoisoindolin-2-yl)picolinate | Cesium Fluoride (CsF) | DMSO | 25 | 27 | Successful formation of the 5,6-difluoro product. | google.comgoogle.com |

| Methyl 3,5,6-trichloro-4-(1,3-dioxoisoindolin-2-yl)picolinate | Tetramethylammonium fluoride (TMAF) | THF | Room Temp | 5 | Yielded the 5,6-difluoro product (87% yield), with a minor trifluorinated side-product. | google.comgoogle.com |

| Isopropyl 4,5,6-trichloropicolinate | Cesium Fluoride (CsF) | DMSO | 80 | Not Specified | Yielded isopropyl 4,5,6-trifluoropicolinate. | googleapis.com |

| Ethyl 3,6-dichloropicolinate | Not Specified | Acetonitrile (CH₃CN) | Not Specified | Not Specified | Mixture of ethyl 3,6-difluoropicolinate (26% yield) and ethyl 3-chloro-6-fluoropicolinate (64% yield). | umich.edu |

Esterification and Transesterification Approaches

The methyl ester functional group of this compound can be introduced either by direct esterification of the corresponding carboxylic acid or by transesterification from another ester.

Esterification: The most direct method is the Fischer esterification of 5,6-difluoropicolinic acid. ucalgary.camasterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol (B129727). ucalgary.ca Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). google.commasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of methanol helps drive it towards the formation of the methyl ester. ucalgary.ca This method is widely applied to picolinic acids, as demonstrated by the esterification of 4-amino-3,5,6-trichloropicolinic acid with methanol and sulfuric acid. google.com

Transesterification: This approach involves converting an existing ester of 5,6-difluoropicolinic acid (e.g., an ethyl or isopropyl ester) into the methyl ester. masterorganicchemistry.comorganic-chemistry.org Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com A notable example is the conversion of a picolinate ester to the corresponding methyl ester by reaction with a catalyst like titanium(IV) isopropoxide in methanol, often at reflux temperature. googleapis.com The reaction equilibrium is shifted by using a large excess of methanol as the solvent. masterorganicchemistry.com

Optimization of Reaction Conditions and Process Efficiency

To maximize yield, minimize the formation of byproducts, and ensure economic viability, the optimization of reaction conditions is crucial. Key parameters that are typically adjusted include temperature, reaction time, and the molar ratios of reactants and catalysts.

Temperature: Reaction temperatures for the synthesis of this compound and its precursors can vary widely, from 0°C to 150°C. google.com For SNAr fluorinations, milder conditions (e.g., room temperature) can be used with highly reactive fluoride sources like TMAF, while less soluble salts like CsF in DMSO may require heating to 80-90°C to achieve a reasonable reaction rate. google.comgoogle.comgoogleapis.com Esterification reactions are typically carried out at the reflux temperature of the alcohol used. googleapis.comucalgary.ca

Reaction Time: The duration of the reaction can range from a few hours to several days. google.com For example, the TMAF-mediated fluorination in THF was complete in 5 hours, whereas the CsF-mediated reaction in DMSO was stirred for 27 hours to ensure completion. google.comgoogle.com Optimization aims to find the shortest time required for maximum conversion to reduce energy consumption and increase throughput.

Process Efficiency: Efficiency is enhanced by selecting reaction conditions that favor the desired product with high selectivity. For example, in the fluorination of polychlorinated precursors, controlling the stoichiometry of the fluoride source is critical to prevent over-fluorination and the formation of trifluorinated byproducts. google.com The use of anhydrous conditions, often achieved by azeotropic distillation to remove water, can also be critical for preventing side reactions and deactivation of the fluoride source. google.com

Table 2: Examples of Optimized Reaction Parameters

| Reaction Step | Reactants/Catalyst | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| Esterification | 4-Amino-3,5,6-trichloropicolinic acid, Methanol, H₂SO₄ | Methanol | 75 °C | 2 days | google.com |

| Fluorination (SNAr) | Protected trichloropicolinate, CsF | DMSO | 25 °C | 27 hours | google.com |

| Fluorination (SNAr) | Protected trichloropicolinate, TMAF | THF | Room Temp | 5 hours | google.com |

| Transesterification | 4-amino-5-fluoro-6-chloropicolinate, Titanium(IV) isopropoxide | Methanol | Reflux | Not Specified | googleapis.com |

Purification and Isolation Techniques in Laboratory and Scaled Synthesis

Following the synthesis, a robust purification and isolation strategy is necessary to obtain this compound of the required purity. The methods employed depend on the scale of the synthesis and the physical properties of the product and impurities.

Laboratory Scale:

Work-up: A common initial step involves quenching the reaction mixture, for example, by pouring it into ice water. google.comgoogle.com This often precipitates the crude product, which can then be collected by filtration. The solid is typically washed with water to remove inorganic salts and then with a non-polar organic solvent, such as hexanes, to remove non-polar impurities. google.comgoogle.com

Chromatography: For high-purity material, flash column chromatography is a standard technique. googleapis.com The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column, and a solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) is used to elute the components, separating the desired product from byproducts and unreacted starting materials. googleapis.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. google.com

Scaled Synthesis: On a larger scale, the focus shifts to more practical and economical methods.

Extraction: Solvent extraction is frequently used to separate the product from the reaction mixture. This may involve partitioning the product between an organic solvent and an aqueous phase, potentially adjusting the pH to control the solubility of acidic or basic components. google.com

Crystallization: Crystallization remains a key purification method at scale due to its efficiency and cost-effectiveness. google.com Careful selection of the crystallization solvent is critical to maximize recovery and purity.

Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective method for purification, although this is less common for this specific compound.

The final isolated product is typically dried under vacuum to remove residual solvents before characterization and use in subsequent reactions.

Chemical Reactivity and Derivatization of Methyl 5,6 Difluoropicolinate

Halogen Exchange Reactions at the Pyridine (B92270) Ring

Halogen exchange reactions are a fundamental tool for modifying halogenated aromatic compounds, including fluorinated pyridines like Methyl 5,6-difluoropicolinate. In these reactions, one halogen atom is substituted for another, often to introduce a more reactive halogen (e.g., bromine or iodine) that can participate in a broader range of subsequent coupling reactions.

The reactivity of halogens in these exchange reactions on a pyridine ring is influenced by several factors, including the nature of the halogen, the solvent, and the presence of activating or deactivating groups on the ring. Generally, the ease of displacement of a halogen atom follows the trend I > Br > Cl > F for nucleophilic aromatic substitution. However, in the context of converting less reactive halogens to more reactive ones, specific reagents and conditions are employed.

For instance, the conversion of a fluoro-substituent to a chloro- or bromo-substituent can be achieved, although it is less common than the reverse reaction. More synthetically useful is the exchange of fluorine for other halogens under specific conditions. For example, the reaction of polyfluoroaromatic compounds with alkali metal halides at high temperatures can facilitate halogen exchange. google.com The use of catalysts like quaternary ammonium (B1175870) salts or crown ethers can sometimes promote these exchange reactions under milder conditions. google.com

A notable example in the broader context of fluoropyridine chemistry is the synthesis of 2,4,6-tribromo-3,5-difluoropyridine (B1586626) from pentafluoropyridine, which involves the replacement of fluorine atoms with bromine. benthamscience.com While this does not directly involve this compound, it illustrates the principle of halogen exchange on a highly fluorinated pyridine ring.

Nucleophilic Additions and Substitutions on the Pyridine Core

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the two fluorine substituents. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4). wikipedia.org The fluorine atoms, being good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, further activate the ring for such transformations. acs.org In fact, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of fluorine in SNAr reactions on pyridines. acs.org

Nucleophilic aromatic substitution on fluoropyridines is a site-specific method for synthesizing substituted pyridines. nih.gov The high electronegativity of fluorine accelerates these reactions, often allowing them to proceed under mild conditions. acs.orgnih.gov Common nucleophiles used in these reactions include alkoxides, thiolates, amines, and ammonia (B1221849). wikipedia.org

In the case of difluoropyridines, regioselectivity becomes a key consideration. For a related compound, 2,6-difluoropyridine, nucleophilic attack by amines has been shown to occur at the 2-position. rsc.org For this compound, the presence of the ester group at the 2-position and the fluorine atoms at the 5- and 6-positions creates a unique reactivity pattern. Nucleophilic attack is expected to be favored at the 6-position due to the activating effect of the para-nitrogen and the ortho-ester group.

The reaction of 2,4,6-tribromo-3,5-difluoropyridine with nucleophiles occurs at the C-F bond, further demonstrating the susceptibility of the C-F bond in polyhalogenated pyridines to nucleophilic attack. benthamscience.com

Modifications of the Ester Functionality

Hydrolysis to Picolinic Acid Derivatives

The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5,6-difluoropicolinic acid, under either acidic or basic conditions. This transformation is a common step in the synthesis of various derivatives, as the resulting carboxylic acid provides a handle for further functionalization.

For example, the hydrolysis of related picolinate (B1231196) esters is a well-established procedure. The hydrolysis of methyl 4-amino-3,5,6-trichloropicolinate (a precursor to a related picolinate) can be achieved, although the specific conditions for this compound are not detailed in the provided results. google.com Generally, ester hydrolysis can be carried out using aqueous solutions of strong acids like hydrochloric acid or sulfuric acid, or strong bases like sodium hydroxide (B78521) or potassium hydroxide, often with heating.

The synthesis of 3,5-difluoropicolinic acid has been achieved, and this compound can be used in the preparation of various metal complexes. rsc.org The synthesis of 5,6-difluoropyridine-3-carboxylic acid has also been reported through a route involving deprotonation and reaction with carbon dioxide, showcasing another method to access fluorinated picolinic acids. researchgate.net

Amidation Reactions

The ester group of this compound can be converted to an amide through reaction with an amine. This amidation reaction is a crucial transformation in medicinal chemistry for the synthesis of bioactive molecules. nih.gov

Direct amidation of esters can be achieved under various conditions. nih.gov While traditional methods often require harsh conditions, newer protocols have been developed that proceed under milder conditions. For example, the use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the amidation of esters. beilstein-journals.org Metal-free and base-free direct amidation of esters using water as a green solvent has also been reported. nih.gov

The reactivity of the amine plays a significant role in the success of the amidation reaction. Primary amines are generally more reactive than secondary amines. beilstein-journals.org The reaction can be catalyzed by Lewis acids or proceed through the formation of a highly reactive acyl-iminium ion intermediate in the presence of coupling reagents like EDC and DMAP with a catalytic amount of HOBt. nih.gov

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org The presence of two additional electron-withdrawing fluorine atoms in this compound further deactivates the ring, making EAS reactions challenging.

When EAS does occur on pyridine, it typically proceeds at the 3- and 5-positions, as the 2-, 4-, and 6-positions are more deactivated. wikipedia.org However, the substituents already present on the ring will direct any potential electrophilic attack. In this compound, the only available position for substitution is the 4-position. The directing effects of the existing substituents (two fluorine atoms and a methoxycarbonyl group) would need to be considered to predict the feasibility and outcome of an EAS reaction.

The electrophilic fluorination of aromatic heterocycles has been studied to a lesser extent than that of arenes. nih.gov For some 3-substituted pyridines, fluorination occurs selectively at the 2-position. acs.orgnih.gov However, for 3,5-disubstituted pyridines, fluorination often results in poor site selectivity. acs.org

Metal-Catalyzed Coupling Reactions Utilizing Fluoro-Picolinate Substrates

Fluoro-picolinate substrates like this compound are valuable partners in metal-catalyzed cross-coupling reactions. eie.grciac.jl.cnsioc-journal.cn These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The fluorine atoms on the pyridine ring can act as leaving groups in certain coupling reactions, particularly with nickel and palladium catalysts. ustc.edu.cn

The C-F bond is generally strong, but its activation in cross-coupling reactions has been an area of active research. ciac.jl.cn Nickel-catalyzed cross-coupling of Grignard reagents with aryl fluorides has been shown to be efficient. ustc.edu.cn Palladium-catalyzed Suzuki-Miyaura coupling reactions of fluorinated alkenes and arenes have also been developed. ciac.jl.cn

In the context of polyhalogenated pyridines, the relative reactivity of different halogens can be exploited for selective coupling. For instance, in 2,4,6-tribromo-3,5-difluoropyridine, cross-coupling reactions can lead to the formation of arylated and alkenylpyridines. benthamscience.com This suggests that under appropriate conditions, the fluorine atoms of this compound could be displaced in metal-catalyzed coupling reactions to introduce new functional groups.

The regioselectivity of these coupling reactions is a critical aspect. For 3-substituted pyridines, C-H arylation often occurs at the C-4 position. nih.gov The electronic character of the C-H bonds and the nature of the substituents on the pyridine ring play a crucial role in determining the regioselectivity of the reaction. nih.gov

Methyl 5,6 Difluoropicolinate As a Strategic Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Substituted Picolinates

The fluorine atoms on the picolinate (B1231196) ring of methyl 5,6-difluoropicolinate are susceptible to nucleophilic aromatic substitution, making it an excellent precursor for a variety of substituted picolinates. The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine (B92270) ring activates the 6-position for nucleophilic attack.

One of the most common transformations is the selective displacement of the 6-fluoro substituent. For instance, amination of a related difluoropicolinate with ammonia (B1221849) can furnish a 4-aminopyridine (B3432731) derivative. google.com This reaction proceeds by the displacement of the fluorine atom at the 4-position, followed by treatment with acid to yield the corresponding salt. google.com While this example illustrates the reactivity of a difluoropicolinate, similar reactivity is expected for this compound, where the 6-fluoro atom is activated towards substitution.

The following table summarizes representative transformations of difluoropicolinates to yield substituted picolinates:

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 4,5-Difluoro-6-arylpicolinate | 1. NH3 (anhydrous) 2. HCl (anhydrous) | 4-Amino-5-fluoro-6-arylpicolinate hydrochloride | Nucleophilic Aromatic Substitution (Amination) | google.com |

| 4-Amino-5,6-difluoropicolinate | HCl | 4-Amino-6-chloro-5-fluoropicolinate | Halogen Exchange | googleapis.com |

| Methyl 3,5,6-trichloro-4-(1,3-dioxoisoindolin-2-yl)picolinate | CsF | Methyl 4-(1,3-dioxoisoindolin-2-yl)-5,6-difluoropicolinate | Halogen Exchange (Fluorination) | google.com |

These examples demonstrate that the fluorine atoms on the picolinate ring can be selectively replaced by other functional groups, such as amines and other halogens, thereby generating a diverse array of substituted picolinate building blocks for further synthetic elaboration. The specific position of substitution is dictated by the electronic properties of the starting material and the reaction conditions employed.

Application in the Construction of Advanced Heterocyclic Architectures

The substituted picolinates derived from this compound are valuable intermediates for the construction of more complex, advanced heterocyclic architectures. These architectures often consist of fused ring systems, which are prevalent in biologically active molecules found in pharmaceuticals and agrochemicals. uou.ac.innih.gov

The synthesis of google.comgoogle.com-bicyclic heterocycles with a ring-junction nitrogen atom is a key area where such building blocks are employed. nih.gov For example, a substituted picolinate can undergo intramolecular cyclization or intermolecular coupling reactions to form fused bicyclic systems. The functional groups introduced in the initial substitution step, such as an amino or a different halogen, provide the handles for these subsequent transformations.

A common strategy involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. In this approach, a halogenated picolinate (derived from a fluorinated precursor) is coupled with a boronic acid or ester to form a new carbon-carbon bond, leading to the formation of aryl- or heteroaryl-substituted picolinates. googleapis.comgoogle.com These products can then be further modified to create even more complex heterocyclic systems.

The following table outlines a general approach for constructing advanced heterocyclic architectures from substituted picolinates:

| Intermediate | Coupling Partner | Reaction | Resulting Architecture | Reference |

| 5-Substituted-4-amino-6-chloropicolinate | Aryl boronic acid | Suzuki Coupling | 4-Amino-6-aryl-5-substituted-picolinate | googleapis.com |

| 5-Iodo-4-amino-6-substituted-picolinate | Tetramethyltin | Stille Coupling | 4-Amino-5-methyl-6-substituted-picolinate | googleapis.com |

These reactions highlight how the initial functionalization of the difluoropicolinate core enables the assembly of complex, multi-ring systems that are otherwise challenging to synthesize.

Role in Convergent and Linear Synthetic Strategies for Novel Chemical Entities

In a linear synthesis , the picolinate core is sequentially modified in a step-by-step manner. Each reaction adds a new functional group or modifies an existing one, gradually building up the complexity of the molecule. An example of this approach would be the initial amination of a difluoropicolinate, followed by a halogen exchange, and then a final cross-coupling reaction to install a desired substituent. google.comgoogleapis.com

The adaptability of this compound allows synthetic chemists to strategically design synthetic routes that are best suited for the target molecule, whether it be a step-wise linear approach or a more efficient convergent approach.

Spectroscopic and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 5,6-difluoropicolinate, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, two primary signals are expected. The methyl (-OCH₃) protons typically appear as a singlet, as they have no adjacent protons to couple with. The single aromatic proton (H-4) on the pyridine (B92270) ring is expected to appear further downfield due to the deshielding effects of the aromatic system and the electronegative fluorine atoms. Its signal would likely be a triplet due to coupling with the two neighboring fluorine atoms (F-5 and F-6).

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, seven unique carbon signals are anticipated. The carbonyl carbon of the ester group is typically found in the most downfield region (around 160-175 ppm). The carbons of the pyridine ring (C-2, C-3, C-4, C-5, and C-6) will have their chemical shifts significantly influenced by the nitrogen atom and the fluorine substituents. The carbons directly bonded to fluorine (C-5 and C-6) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The methyl carbon (-OCH₃) will appear in the upfield region of the spectrum.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally informative tool. This technique is highly sensitive and offers a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments. In this compound, two distinct signals are expected for F-5 and F-6. These signals will likely appear as doublets due to coupling with each other (³JFF). Further coupling to the aromatic proton (H-4) would also be observed. The chemical shifts for fluorine atoms on a pyridine ring are influenced by the electronic properties of the other substituents.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|---|

| ¹H | -OCH₃ | ~3.9 | Singlet (s) | N/A |

| ¹H | H-4 | ~7.8 - 8.2 | Triplet (t) | ³JHF |

| ¹³C | C=O | ~160 - 165 | Singlet (s) or small multiplicity due to long-range coupling | |

| ¹³C | -OCH₃ | ~53 | Quartet (q) in ¹H-coupled spectrum | ¹JCH |

| ¹³C | C-2, C-3, C-4 | ~110 - 150 | Doublet (d) or Doublet of doublets (dd) due to C-H and C-F coupling | JCH, JCF |

| ¹³C | C-5, C-6 | ~145 - 160 | Doublet (d) with large C-F coupling | ¹JCF |

| ¹⁹F | F-5 | -130 to -150 | Doublet of doublets (dd) | ³JFF, ³JFH |

| ¹⁹F | F-6 | -70 to -90 | Doublet of doublets (dd) | ³JFF, ⁴JFH |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and confirm the molecular formula of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Molecular Formula Confirmation: The molecular formula for this compound is C₇H₅F₂NO₂. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or more decimal places). This allows for the experimental determination of the exact mass, which can be compared to the calculated theoretical mass to unambiguously confirm the elemental composition. The presence of a single nitrogen atom means the molecular ion will have an odd nominal mass, a principle known as the nitrogen rule.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur at the ester functional group and the pyridine ring.

Key fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, resulting in the formation of a stable acylium ion [M - 31]⁺. This is often a prominent peak in the spectrum.

Loss of the carbomethoxy group (•COOCH₃): Cleavage of the bond between the ester group and the pyridine ring leads to a fragment corresponding to the difluoropyridyl cation [M - 59]⁺.

Loss of a fluorine atom: While less common as an initial fragmentation, the loss of a fluorine atom [M - 19]⁺ or hydrogen fluoride (B91410) [M - 20] can occur.

Ring Fragmentation: The stable aromatic ring can also fragment, though this typically results in lower-intensity peaks corresponding to smaller charged species.

The analysis of these fragments allows researchers to piece together the structural components of the molecule, corroborating the data obtained from NMR spectroscopy.

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral Fragment |

|---|---|---|

| 173 | [C₇H₅F₂NO₂]⁺ (Molecular Ion) | N/A |

| 142 | [C₆H₂F₂NO]⁺ | •OCH₃ |

| 114 | [C₅H₂F₂N]⁺ | •COOCH₃ |

| 113 | [C₆H₅F₂O₂]⁺ | •CN |

| 86 | [C₄H₂FN]⁺ | •CO, •COOCH₃ |

Computational and Theoretical Investigations of Methyl 5,6 Difluoropicolinate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic structure of methyl 5,6-difluoropicolinate. ias.ac.incore.ac.uk DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), provide a balance between computational cost and accuracy for molecules of this nature. ias.ac.innih.gov

The optimized geometry of this compound would reveal key structural parameters. The pyridine (B92270) ring is expected to be planar, with the substituents—two fluorine atoms, a methyl ester group—lying in or slightly out of the plane. The C-F bonds are anticipated to be short and strong due to the high electronegativity of fluorine. The bond lengths and angles within the pyridine ring will be influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the fluorine atoms and the ester group is expected to shorten the C-C and C-N bonds within the ring compared to unsubstituted pyridine.

Electronic structure analysis provides information about the distribution of electrons within the molecule. The presence of highly electronegative fluorine atoms and the oxygen atoms of the ester group will lead to a significant polarization of the molecule. This results in a non-uniform distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on analogous structures)

| Parameter | Predicted Value (Å or °) |

| C5-F Bond Length | ~1.34 |

| C6-F Bond Length | ~1.33 |

| C2-C(O)O Bond Length | ~1.50 |

| C=O Bond Length | ~1.21 |

| O-CH3 Bond Length | ~1.44 |

| C-N-C Angle | ~117 |

| C-C-F Angle | ~119 |

Note: These values are estimations based on DFT calculations of similar fluorinated pyridine derivatives.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.innih.gov The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring, particularly on the carbon atoms not bonded to the electron-withdrawing fluorine atoms, and potentially on the non-bonding oxygen of the ester group. The LUMO, conversely, is anticipated to be distributed over the pyridine ring, with significant contributions from the carbon atoms attached to the fluorine atoms and the carbonyl carbon of the ester group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. The presence of two fluorine atoms and an ester group, all of which are electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO, with a potentially significant effect on the HOMO-LUMO gap.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Based on analogous structures)

| Orbital | Predicted Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 5.5 to 7.5 |

Note: These values are estimations based on DFT calculations of similar fluorinated pyridine derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be located around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, due to the presence of lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms and, significantly, on the carbon atoms bonded to the fluorine atoms (C5 and C6). The strong electron-withdrawing nature of the fluorine atoms creates a significant electron deficiency at these positions, making them susceptible to nucleophilic attack. The carbonyl carbon of the ester group would also exhibit a positive electrostatic potential.

Mechanistic Studies and Transition State Analysis of Key Reactions

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNA_r), where one or both of the fluorine atoms are displaced by a nucleophile.

Mechanistic studies would involve mapping the potential energy surface for the reaction pathway. This typically proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the aromatic ring, forming a negatively charged intermediate (a σ-complex). The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing groups (the other fluorine atom, the ester group, and the ring nitrogen) would help to stabilize this negative charge.

Transition state analysis would identify the structure of the highest energy point along the reaction coordinate. The geometry and energy of the transition state determine the activation energy of the reaction. For the SNA_r reaction of this compound, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the C-F bond. Computational analysis can provide detailed information on these transition state structures and their associated energy barriers, offering insights into the reaction kinetics.

Future Research Directions for Methyl 5,6 Difluoropicolinate

Development of Sustainable and Green Synthetic Protocols

The growing emphasis on environmentally responsible chemical manufacturing necessitates the development of sustainable and green synthetic routes to key intermediates like Methyl 5,6-difluoropicolinate. ijarsct.co.in Current industrial syntheses often rely on harsh conditions and hazardous reagents. Future research will likely focus on several key areas to mitigate the environmental impact of its production.

One promising avenue is the exploration of solvent-free or aqueous-phase reactions, which significantly reduce volatile organic compound (VOC) emissions. ijarsct.co.in Additionally, the use of microwave-assisted synthesis could offer substantial benefits by reducing reaction times and energy consumption. ijarsct.co.innih.gov The development of novel, recyclable catalysts, such as magnetically recoverable nanocatalysts, could also streamline purification processes and minimize waste. rsc.org Furthermore, a shift towards biocatalysis, employing engineered enzymes, could enable the synthesis of this compound under mild conditions from renewable feedstocks. ijarsct.co.in

A comparative analysis of potential green chemistry approaches is presented in the table below:

| Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, enhanced reaction selectivity. ijarsct.co.in | Optimization of microwave parameters for the synthesis of this compound. |

| Solvent-Free/Aqueous Reactions | Minimized use of hazardous organic solvents, simplified product isolation. ijarsct.co.in | Development of water-soluble catalysts and reaction systems suitable for aqueous media. |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions, high selectivity. ijarsct.co.in | Engineering of enzymes for the specific synthesis of fluorinated picolinates. |

| Recyclable Catalysts | Reduced catalyst waste, simplified purification, lower production costs. rsc.org | Design and application of magnetically recoverable or polymer-supported catalysts. |

Exploration of Novel Catalytic Transformations and Reaction Pathways

The reactivity of the difluoropicolinate ring system presents a fertile ground for the exploration of novel catalytic transformations. While nucleophilic aromatic substitution (SNAr) is a common reaction for fluorinated pyridines, future research will likely delve into more sophisticated C-H and C-F bond functionalization strategies. researchgate.netmasterorganicchemistry.com

Transition-metal-catalyzed C-H functionalization offers a direct and atom-economical approach to introduce new substituents onto the pyridine (B92270) ring, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov Rhodium(III)-catalyzed methods, for instance, have shown promise in the synthesis of other fluorinated pyridines. nih.govnih.gov The development of catalysts that can selectively activate the C-H bonds of this compound would open up new avenues for creating diverse molecular architectures.

Furthermore, advancements in catalytic C-F bond activation could enable the selective replacement of one of the fluorine atoms with other functional groups, adding another layer of synthetic versatility. The regioselectivity of such reactions would be a key area of investigation. The development of stereoselective dearomatization reactions of pyridines also presents an exciting frontier, offering pathways to novel saturated heterocyclic scaffolds. mdpi.com

| Catalytic Strategy | Potential Transformation | Key Challenges |

| C-H Functionalization | Direct introduction of alkyl, aryl, or other functional groups onto the pyridine ring. rsc.orgnih.gov | Achieving high regioselectivity in the presence of two fluorine atoms and an ester group. |

| C-F Activation/Functionalization | Selective replacement of a fluorine atom with other substituents. | Controlling selectivity between the C5 and C6 fluorine atoms. |

| Dearomatization | Synthesis of highly functionalized piperidine (B6355638) derivatives. mdpi.com | Development of efficient and stereoselective catalytic systems for difluorinated pyridines. |

Expanded Utility in Academic Synthesis of Unexplored Chemical Scaffolds

The unique electronic properties conferred by the two fluorine atoms make this compound an attractive starting material for the synthesis of novel and unexplored chemical scaffolds with potential applications in medicinal and materials science. rsc.orgnih.gov Pyridine and its derivatives are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. rsc.orgnih.gov

Future research is expected to leverage this compound in the construction of complex heterocyclic systems. This could involve its use in multicomponent reactions to rapidly build molecular complexity or as a precursor for the synthesis of fused ring systems. nih.govresearchgate.net The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the pyridine ring and the pKa of the nitrogen atom, properties that can be exploited in the design of new bioactive molecules and functional materials. nih.govrsc.org The synthesis of novel 2-pyridone scaffolds from pyridine derivatives is another area of growing interest due to their prevalence in natural products and their diverse biological activities. iipseries.org

Advanced Mechanistic Understanding through Experimental and Computational Synergies

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and for predicting its reactivity. While the general principles of nucleophilic aromatic substitution on electron-deficient rings are well-established, recent studies have revealed a mechanistic continuum between stepwise and concerted pathways, particularly for fluorinated substrates. springernature.comnih.govnih.gov

Future research should employ a synergistic approach, combining experimental techniques, such as kinetic isotope effect (KIE) studies, with high-level computational modeling (e.g., Density Functional Theory - DFT). springernature.com This will allow for a detailed mapping of the potential energy surfaces for various reactions, providing insights into transition state geometries and the factors that govern regioselectivity. Computational studies can also predict the impact of the fluorine atoms on the electronic structure of the molecule, helping to explain its reactivity and informing the design of new catalysts and reaction conditions. acs.orgnih.gov A thorough understanding of these mechanistic nuances will be instrumental in unlocking the full synthetic potential of this valuable building block.

Q & A

Q. How do isotopic labeling (e.g., , ) techniques enhance mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.